molecular formula C15H32ClNO3 B14006824 dodecyl L-serinate hydrochloride

dodecyl L-serinate hydrochloride

Cat. No.: B14006824
M. Wt: 309.87 g/mol
InChI Key: NQUBRTLPPAGLMA-UQKRIMTDSA-N
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Description

Dodecyl L-serinate hydrochloride is a cationic surfactant and amino acid ester derivative. Its molecular formula is C₁₅H₃₂ClNO₃, combining a 12-carbon dodecyl chain with L-serine (a polar amino acid with a hydroxyl (-OH) group) esterified and protonated as a hydrochloride salt. This structure confers amphiphilic properties, making it useful in biochemical research, membrane studies, and pharmaceutical formulations. Key features include:

  • Molecular weight: ~309.87 g/mol (calculated).
  • Functional groups: Primary amine (-NH₃⁺Cl⁻), ester (-COO-), and hydroxyl (-OH).
  • Applications: Surfactant in drug delivery, membrane protein stabilization, and antimicrobial formulations.

Properties

Molecular Formula

C15H32ClNO3

Molecular Weight

309.87 g/mol

IUPAC Name

dodecyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride

InChI

InChI=1S/C15H31NO3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-19-15(18)14(16)13-17;/h14,17H,2-13,16H2,1H3;1H/t14-;/m0./s1

InChI Key

NQUBRTLPPAGLMA-UQKRIMTDSA-N

Isomeric SMILES

CCCCCCCCCCCCOC(=O)[C@H](CO)N.Cl

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(CO)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecyl L-serinate hydrochloride typically involves the esterification of L-serine with dodecanol, followed by the conversion to its hydrochloride salt. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Dodecyl L-serinate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dodecyl L-serinate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.

    Biology: Employed in the study of membrane proteins and lipid interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of personal care products and detergents.

Mechanism of Action

The mechanism by which dodecyl L-serinate hydrochloride exerts its effects is primarily through its surfactant properties. It can interact with lipid bilayers and proteins, altering their structure and function. The compound’s amphiphilic nature allows it to reduce surface tension and form micelles, which can encapsulate hydrophobic molecules.

Comparison with Similar Compounds

Ethyl L-Serinate Hydrochloride

  • Molecular formula: C₅H₁₂ClNO₃.
  • Key differences : Shorter ethyl chain (2 carbons) vs. dodecyl (12 carbons).
  • Impact : Ethyl L-serinate has lower hydrophobicity, reducing surfactant efficacy but improving water solubility. Dodecyl L-serinate’s longer chain enhances micelle formation and lipid membrane interactions.

Glycine Lauryl Ester Hydrochloride (Dodecyl Glycinate Hydrochloride)

  • Molecular formula: C₁₄H₃₀ClNO₂.
  • Key differences : Glycine lacks serine’s hydroxyl group.
  • Impact : The absence of -OH in glycine reduces hydrogen-bonding capacity, affecting solubility and interactions with polar biomolecules. Dodecyl L-serinate may exhibit better biocompatibility in drug delivery systems.

L-Lysine Monohydrochloride

  • Molecular formula : C₆H₁₄ClN₂O₂.
  • Key differences: Lysine has a longer amino acid chain with a second amine group.
  • Impact : Lysine’s dual amine groups increase basicity and ionic interactions, whereas dodecyl L-serinate’s hydroxyl group enhances hydrophilicity. Lysine derivatives are more common in dietary supplements, while dodecyl L-serinate is tailored for surfactant applications.

Comparison with Functionally Similar Compounds

Dodecylguanidine Hydrochloride

  • Molecular formula : C₁₃H₂₉ClN₃.
  • Key differences : Guanidine group replaces serine’s carboxylate ester.
  • Impact : The guanidine group confers stronger basicity and broad-spectrum antimicrobial activity. Dodecyl L-serinate, with milder acidity from the carboxylate ester, is less cytotoxic, making it suitable for prolonged biomedical use.

Sodium Dodecyl Sulfate (SDS)

  • Molecular formula : C₁₂H₂₅NaO₄S.
  • Key differences : Anionic sulfate head vs. cationic amine head in dodecyl L-serinate.
  • Impact : SDS is a stronger denaturant for proteins due to its anionic charge. Dodecyl L-serinate’s cationic nature is preferable for stabilizing positively charged biomolecules in formulations.

Dodecyl-2-N,N-Dimethylaminopropionate Hydrochloride

  • Molecular formula: C₁₇H₃₆ClNO₂.
  • Key differences: Tertiary dimethylamino group vs. primary amine in dodecyl L-serinate.
  • Dodecyl L-serinate’s primary amine enhances interactions with nucleic acids and anionic membranes.

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP* (Predicted)
Dodecyl L-serinate HCl C₁₅H₃₂ClNO₃ ~309.87 -NH₃⁺Cl⁻, -COO-, -OH ~3.8
Ethyl L-serinate HCl C₅H₁₂ClNO₃ 169.61 -NH₃⁺Cl⁻, -COO-, -OH ~0.5
Glycine lauryl ester HCl C₁₄H₃₀ClNO₂ 279.85 -NH₃⁺Cl⁻, -COO- ~4.2
Dodecylguanidine HCl C₁₃H₂₉ClN₃ 263.85 -NH-C(=NH₂⁺)-, -Cl⁻ ~4.5

*LogP: Partition coefficient (octanol/water), indicating hydrophobicity.

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